molecular formula C10H13NO3S B13206335 5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde

5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde

Cat. No.: B13206335
M. Wt: 227.28 g/mol
InChI Key: RAXPAJWHWXYCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a hydroxy-oxazepane moiety and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of 5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with a suitable oxazepane derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde undergoes several types of chemical reactions:

Scientific Research Applications

5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

5-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

5-(6-hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO3S/c12-6-9-1-2-10(15-9)11-3-4-14-7-8(13)5-11/h1-2,6,8,13H,3-5,7H2

InChI Key

RAXPAJWHWXYCRU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1C2=CC=C(S2)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.